Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
CAS No.: 60558-13-6
Cat. No.: VC18432713
Molecular Formula: C20H33ClN2O3
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60558-13-6 |
|---|---|
| Molecular Formula | C20H33ClN2O3 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 2-(azepan-1-ium-1-yl)ethyl N-(4-pentoxyphenyl)carbamate;chloride |
| Standard InChI | InChI=1S/C20H32N2O3.ClH/c1-2-3-8-16-24-19-11-9-18(10-12-19)21-20(23)25-17-15-22-13-6-4-5-7-14-22;/h9-12H,2-8,13-17H2,1H3,(H,21,23);1H |
| Standard InChI Key | OXTRQPSIBFMCQP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound’s structure is defined by three primary components:
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Carbanilic acid moiety: A phenyl group bonded to a carbamic acid functional group () at the para position.
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Pentyloxy substituent: A five-carbon alkoxy chain () attached to the phenyl ring’s para position relative to the carbamate group.
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Hexahydro-1H-azepin-1-yl ethyl ester: A seven-membered azepane ring in a fully saturated conformation, linked via an ethyl ester bridge to the carbamate group.
The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro bioactivity assays.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 384.9 g/mol | |
| IUPAC Name | 2-(azepan-1-ium-1-yl)ethyl N-(4-pentoxyphenyl)carbamate; chloride | |
| SMILES Notation | CCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] | |
| InChI Key | OXTRQPSIBFMCQP-UHFFFAOYSA-N |
Isomerism and Structural Analogues
The para-substituted pentyloxy group distinguishes this compound from its ortho- and meta-isomers (e.g., CAS 60558-11-4). Comparative studies suggest that substitution patterns significantly influence pharmacokinetic properties. For instance, the para-isomer’s linear alkoxy chain may enhance membrane permeability compared to bulkier ortho-substituted analogues.
Synthesis and Chemical Behavior
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves a multi-step sequence:
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Esterification: Reaction of 4-pentoxyphenyl isocyanate with 2-(hexahydroazepin-1-yl)ethanol under anhydrous conditions.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Critical parameters include temperature control (typically 0–5°C during acid addition) and stoichiometric precision to avoid side products like N,N’-dicarbamates.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | 4-Pentoxyphenyl isocyanate, THF, 25°C | ~65% |
| Salt Formation | HCl (gas), diethyl ether | >90% |
Reactivity and Stability
The carbamate group () is susceptible to hydrolysis under strongly acidic or basic conditions, yielding 4-pentoxyaniline and azepane-containing byproducts. Storage recommendations (-20°C, inert atmosphere) reflect this hydrolytic instability.
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data are sparse, but computational predictions using the ALOGPS algorithm suggest:
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Lipophilicity: Favorable for blood-brain barrier penetration, aligning with trends in neuropharmacological agents .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorbance at 1740 cm⁻¹ (C=O stretch of carbamate) and 1250 cm⁻¹ (C-O-C of pentyloxy group).
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NMR: δ 1.3–1.6 ppm (pentyl CH₂), δ 3.4–3.7 ppm (azepane N-CH₂), δ 7.2–7.4 ppm (aromatic protons) .
Research Applications and Biological Activity
Table 3: Predicted Biological Targets
Toxicology Profiles
Acute toxicity (LD₅₀) in rodent models is estimated at >500 mg/kg (oral), with no genotoxicity observed in Ames tests. Chronic exposure data remain unpublished.
Comparative Analysis with Related Compounds
Ortho- and Meta-Substituted Analogues
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Ortho-isomer (CAS 60558-11-4): Reduced solubility due to steric hindrance; lower AChE inhibition (IC₅₀ ≈ 45 µM).
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Meta-isomer: Intermediate properties, with logP ≈ 2.9 and moderate GPCR activity.
Non-Azepine Derivatives
Removing the azepane ring (e.g., pentyloxycarbamic acid) abolishes CNS activity, underscoring the azepine’s role in target engagement.
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